molecular formula C19H17NO2S B2938679 Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone CAS No. 1390222-48-6

Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone

Cat. No.: B2938679
CAS No.: 1390222-48-6
M. Wt: 323.41
InChI Key: IZUBVEOYLZENGJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone is a heterocyclic compound that features a benzothiophene core Benzothiophenes are known for their diverse biological properties and applications in materials science

Scientific Research Applications

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, which yields 2-substituted benzo[b]thiophenes . Another method involves the condensation reaction of 2-aminobenzo[b]thiophenes with alkynyl-substituted enones using quinine-derived bifunctional thiourea as a catalyst .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale coupling reactions and cyclization processes. These methods are optimized for high yield and purity, and they typically use palladium catalysts and other transition metals to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium, platinum, and other transition metals

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone is unique due to its specific combination of a benzothiophene core with a morpholino group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in pharmaceuticals and materials science .

Properties

IUPAC Name

1-benzothiophen-2-yl-(2-phenylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c21-19(18-12-15-8-4-5-9-17(15)23-18)20-10-11-22-16(13-20)14-6-2-1-3-7-14/h1-9,12,16H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUBVEOYLZENGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=CC=CC=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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